molecular formula C22H19BrO6 B10975959 Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate

Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate

Cat. No.: B10975959
M. Wt: 459.3 g/mol
InChI Key: BKUYUMUNEZKKBC-UHFFFAOYSA-N
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Description

Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a dioxoindenylidene moiety

Preparation Methods

The synthesis of Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate involves its interaction with various molecular targets. The bromine atom and the dioxoindenylidene moiety play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C22H19BrO6

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H19BrO6/c1-3-27-18-11-13(10-17(23)22(18)29-12-19(24)28-4-2)9-16-20(25)14-7-5-6-8-15(14)21(16)26/h5-11H,3-4,12H2,1-2H3

InChI Key

BKUYUMUNEZKKBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC(=O)OCC

Origin of Product

United States

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